Product packaging for 2-(4-Isopropoxyphenyl)-2-oxoacetic acid(Cat. No.:CAS No. 1094294-19-5)

2-(4-Isopropoxyphenyl)-2-oxoacetic acid

Cat. No.: B13599875
CAS No.: 1094294-19-5
M. Wt: 208.21 g/mol
InChI Key: WKXSQOXHKXQVTH-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-2-oxoacetic acid (CAS 1443329-95-0) is a high-purity chemical compound supplied for research and development purposes. This organic building block, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol, belongs to the class of α-keto acids and features an isopropoxy substituent on a phenyl ring . Compounds in this class are frequently employed in organic synthesis and pharmaceutical research as key intermediates for constructing more complex molecules . Researchers utilize such α-keto acids in various applications, including the development of novel synthetic methodologies and as precursors in the study of biologically active compounds. As with many research chemicals, this product is classified with specific hazard codes; please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B13599875 2-(4-Isopropoxyphenyl)-2-oxoacetic acid CAS No. 1094294-19-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1094294-19-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-oxo-2-(4-propan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C11H12O4/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7H,1-2H3,(H,13,14)

InChI Key

WKXSQOXHKXQVTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 4 Isopropoxyphenyl 2 Oxoacetic Acid and Its Chemical Analogs

Conventional Multistep Organic Synthesis Approaches

Traditional organic synthesis provides several reliable, albeit often multi-step, pathways to 2-(4-isopropoxyphenyl)-2-oxoacetic acid. These methods typically involve the construction of the carbon skeleton followed by oxidation to introduce the α-keto acid functionality. A common strategy begins with isopropoxybenzene (B1215980), which can be acylated using a Friedel-Crafts reaction to introduce a two-carbon chain.

One plausible route involves the Friedel-Crafts acylation of isopropoxybenzene with chloroacetyl chloride to yield 2-chloro-1-(4-isopropoxyphenyl)ethan-1-one. This intermediate can then be hydrolyzed to the corresponding α-hydroxy ketone, which is subsequently oxidized to the desired α-keto acid. Another approach is the oxidation of 4'-isopropoxyacetophenone, a readily available starting material. This can be achieved through various oxidizing agents, such as selenium dioxide or potassium permanganate (B83412) under controlled conditions, to convert the methyl ketone group into the α-oxoacetic acid moiety.

Oxidative decarboxylation of related arylacetic acids represents another synthetic strategy. chemrevlett.com Although this method typically yields aldehydes or ketones, modifications can be envisioned to produce the α-keto acid. Furthermore, multi-step protocols using solid-supported reagents have been developed to streamline synthesis and purification processes, which could be adapted for this target molecule. worktribe.comsyrris.jp

Table 1: Representative Conventional Synthetic Steps

Step Reaction Type Starting Material Key Reagents Intermediate/Product
1 Friedel-Crafts Acylation Isopropoxybenzene Oxalyl chloride, AlCl₃ 2-(4-Isopropoxyphenyl)-2-oxoacetyl chloride
2 Hydrolysis 2-(4-Isopropoxyphenyl)-2-oxoacetyl chloride H₂O This compound
Alternative Route
1A Friedel-Crafts Acylation Isopropoxybenzene Acetyl chloride, AlCl₃ 1-(4-Isopropoxyphenyl)ethan-1-one
2A Oxidation 1-(4-Isopropoxyphenyl)ethan-1-one KMnO₄ or SeO₂ This compound

Chemoenzymatic and Biocatalytic Strategies in its Production

The growing demand for greener and more selective chemical processes has spurred the development of chemoenzymatic and biocatalytic methods. rjeid.commdpi.com These approaches leverage the high selectivity and mild reaction conditions of enzymes to produce complex molecules with high efficiency. nih.govsemanticscholar.org

For the production of this compound, several enzymatic transformations can be conceptualized. Oxidoreductases, for instance, could be employed for the selective oxidation of a precursor like 4-isopropoxymandelic acid. The use of enzymes from the Ehrlich pathway, which are involved in generating α-aryl aldehydes, could also be adapted. nih.gov For example, a genetically engineered microorganism could be designed to convert a readily available precursor, like 4-isopropoxyphenylalanine, into the target α-keto acid through a series of enzymatic steps, including transamination and oxidation.

Arylmalonate decarboxylase (AMDase) is another enzyme with potential applications. researchgate.net A suitably substituted arylmalonic acid could be synthesized chemically and then subjected to an engineered AMDase to stereoselectively remove one carboxyl group, yielding a chiral α-aryl acetic acid, which could then be oxidized to the target compound. researchgate.net Direct fermentative production using microorganisms transformed with a heterologous acyl-CoA hydrolase (thioesterase) offers another promising route for producing carboxylic acids. google.com

Table 2: Potential Biocatalytic Approaches

Enzyme Class Example Reaction Potential Substrate Advantage
Oxidoreductase (e.g., alcohol dehydrogenase) Oxidation of secondary alcohol 2-Hydroxy-2-(4-isopropoxyphenyl)acetic acid High selectivity, mild conditions
Transaminase Conversion of amino acid to α-keto acid 4-Isopropoxyphenylalanine Direct conversion from a bio-based precursor
Decarboxylase Asymmetric decarboxylation 2-(4-Isopropoxyphenyl)malonic acid Access to chiral intermediates
Hydrolase (e.g., Nitrilase) Hydrolysis of a cyanohydrin 2-Cyano-2-hydroxy-2-(4-isopropoxyphenyl)acetonitrile Avoidance of harsh acidic/basic hydrolysis

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and as standards in quantitative analysis. The synthesis of labeled this compound can be achieved by incorporating stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C, ¹⁸F). nih.govnih.gov

The introduction of the label can be performed at various stages of the synthesis. For ¹³C or ¹⁴C labeling, a common strategy is to use a commercially available labeled starting material. For instance, ¹³C-labeled benzene (B151609) could be used as the initial precursor, carrying the label through the entire synthetic sequence. Alternatively, a small, labeled building block like Ba¹³CO₃, ¹³C-labeled bromoacetic acid, or [¹³C]methanol can be introduced at a specific step. nih.govresearchgate.net For example, carboxylation of a 4-isopropoxyphenyl Grignard reagent with ¹³CO₂ would introduce the label at the carboxylic acid carbon.

For positron emission tomography (PET) applications, labeling with short-lived radioisotopes like ¹⁸F is relevant. nih.gov This typically involves a late-stage introduction of the ¹⁸F isotope via nucleophilic substitution on a suitable precursor, such as an aryl ring activated with a leaving group. researchgate.netfigshare.comresearchgate.net

Table 3: Strategies for Isotopic Labeling

Isotope Labeled Precursor Point of Introduction Purpose
¹³C Ba¹³CO₃ or ¹³CO₂ Carboxylation of an organometallic intermediate Mechanistic studies (NMR), metabolic tracing
¹³C 1-(4-Isopropoxyphenyl)ethan-1-¹³C₂-one Oxidation step Quantitative mass spectrometry
¹⁴C K¹⁴CN Cyanohydrin formation followed by hydrolysis Radiotracer studies, metabolic fate analysis
¹⁸F [¹⁸F]Fluoride Nucleophilic aromatic substitution on an activated precursor PET imaging tracer development

Advanced Chromatographic and Spectroscopic Techniques for Purity Assessment and Identification of Synthetic Intermediates

Rigorous analytical control is essential throughout a multi-step synthesis to ensure the purity of intermediates and the final product, as well as to confirm their chemical structures. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of aromatic carboxylic acids. nih.gov Several HPLC modes are applicable, including ion-suppressing reversed-phase HPLC, where an acidic mobile phase is used to protonate the carboxylic acid and increase its retention on a nonpolar stationary phase. nih.govshimadzu.com Ion-exchange chromatography and ion-pair chromatography are also effective for separating ionic compounds like carboxylic acids. nih.govshimadzu.com Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique, though it typically requires derivatization of the polar carboxylic acid group to a more volatile ester or silyl (B83357) ether. nih.govscarf.scot Thin-layer chromatography (TLC) is frequently used for rapid reaction monitoring. nih.gov

Spectroscopic Techniques: The structural elucidation of this compound and its synthetic intermediates relies on a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.

Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic absorptions for the carboxylic acid O-H, the C=O of the ketone, and the C=O of the carboxylic acid.

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS) or GC (GC-MS), provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. scarf.scot

Table 4: Analytical Techniques for Characterization and Purity Assessment

Technique Purpose Key Information Provided
HPLC Purity assessment, quantitative analysis, separation of isomers Retention time, peak area (purity), separation of reaction components. scarf.scot
GC-MS Separation and identification of volatile components (after derivatization) Retention time, mass-to-charge ratio, fragmentation pattern. scarf.scot
¹H NMR Structural elucidation Chemical shift, integration, and coupling patterns of protons.
¹³C NMR Structural elucidation Chemical shifts of carbon atoms in different chemical environments.
IR Spectroscopy Functional group identification Presence of C=O, O-H, C-O, and aromatic C-H bonds.
Mass Spectrometry Molecular weight determination, structural confirmation Molecular ion peak, isotopic distribution, fragmentation patterns.

Biochemical Formation and Metabolic Transformation Pathways of 2 4 Isopropoxyphenyl 2 Oxoacetic Acid

Enzymatic Biotransformation Mechanisms Leading to its Genesis

The formation of 2-(4-isopropoxyphenyl)-2-oxoacetic acid from its parent compound, Ibufenac (2-(4-isobutylphenyl)acetic acid), is a multi-step process. While direct evidence for this specific metabolic transformation is not extensively documented in publicly available literature, a scientifically plausible pathway can be postulated based on established principles of xenobiotic metabolism. The genesis of this compound likely involves the oxidation of the benzylic carbon of the acetic acid side chain of Ibufenac.

This proposed pathway would initiate with the hydroxylation of the α-carbon of the acetic acid moiety of Ibufenac, forming 2-hydroxy-2-(4-isopropoxyphenyl)acetic acid. This intermediate is then likely further oxidized to the corresponding ketone, yielding this compound. This two-step oxidation is a common metabolic route for compounds possessing a phenylacetic acid structure.

The initial hydroxylation step is a critical activation process, introducing a reactive hydroxyl group that is susceptible to further enzymatic oxidation. The subsequent conversion of the alcohol to a ketone completes the formation of the α-keto acid derivative.

Identification and Characterization of Specific Enzymes and Enzyme Systems Involved in its Formation (e.g., Cytochrome P450s, Aldehyde Oxidases)

The enzymatic machinery responsible for the biotransformation of Ibufenac to this compound is likely to involve two primary classes of enzymes: Cytochrome P450 monooxygenases (CYPs) and aldehyde oxidases (AOs) or aldehyde dehydrogenases (ALDHs).

Cytochrome P450 (CYP) Monooxygenases: The initial hydroxylation of the α-carbon of Ibufenac is a reaction characteristic of the CYP superfamily of enzymes. These heme-containing enzymes are central to the phase I metabolism of a vast array of xenobiotics. While the specific CYP isoforms involved in Ibufenac metabolism are not as extensively studied as those for its analogue, ibuprofen, it is reasonable to infer that isoforms such as CYP2C9 and CYP2C8, which are known to metabolize ibuprofen, could also play a role in the oxidation of Ibufenac. These enzymes would catalyze the insertion of an oxygen atom from molecular oxygen into the C-H bond at the benzylic position.

Aldehyde Oxidases (AOs) and Aldehyde Dehydrogenases (ALDHs): Following the initial CYP-mediated hydroxylation to form 2-hydroxy-2-(4-isopropoxyphenyl)acetic acid, the subsequent oxidation of the alcohol to a ketone is likely carried out by cytosolic enzymes such as aldehyde oxidases or aldehyde dehydrogenases. Aldehyde oxidase, a molybdoflavoprotein, is known for its broad substrate specificity, including the oxidation of aromatic and aliphatic aldehydes, as well as some hydroxylated heterocycles. nih.gov Similarly, ALDHs are a family of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids, and in some cases, can also oxidize alcohols. The metabolism of 2-phenylethylamine to phenylacetic acid, for instance, involves the oxidation of the intermediate phenylacetaldehyde (B1677652) by ALDH and to a lesser extent, AO. nih.gov

The table below summarizes the probable enzymes and their roles in the formation of this compound.

Enzyme Family Specific Enzymes (Probable) Role in Formation Pathway
Cytochrome P450CYP2C9, CYP2C8Initial hydroxylation of the α-carbon of Ibufenac
Aldehyde Oxidases/DehydrogenasesAO, ALDHOxidation of the intermediate alcohol to a ketone

Subsequent Enzymatic Conversion and Degradation Routes of this compound in Biological Systems

Once formed, this compound is subject to further metabolic transformations, primarily aimed at increasing its water solubility to facilitate excretion. The primary route of metabolism for carboxylic acid-containing compounds, including Ibufenac and its metabolites, is conjugation. nih.gov

Glucuronidation: The most common conjugation reaction is the formation of an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid group of the metabolite. This results in a more polar and readily excretable compound.

Other Potential Pathways: While glucuronidation is the major pathway, other conjugation reactions, such as conjugation with amino acids (e.g., glycine (B1666218) or taurine), could also occur, although typically to a lesser extent for this class of compounds. Further oxidative metabolism of the isopropoxy group is also a possibility, leading to the formation of more polar derivatives.

The degradation of this compound is therefore primarily a detoxification process, converting it into inactive and easily eliminated forms.

In Vitro Biotransformation Models for Investigating its Metabolic Fate

To investigate the proposed metabolic pathway of Ibufenac to this compound and its subsequent degradation, various in vitro models are employed. These models allow for the study of specific enzymatic reactions in a controlled environment.

Liver Microsomes: Preparations of liver microsomes are a rich source of Cytochrome P450 enzymes and are widely used to study phase I metabolic reactions. Incubating Ibufenac with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) would be a primary method to investigate the initial hydroxylation step.

Hepatocytes: Intact hepatocytes, either freshly isolated or cryopreserved, provide a more complete metabolic system as they contain both phase I and phase II enzymes, as well as the necessary cofactors. They can be used to study the entire metabolic cascade from the parent drug to its final conjugated metabolites.

Recombinant Enzymes: The use of specific human CYP or UGT isoforms expressed in recombinant systems (e.g., insect cells or bacteria) allows for the precise identification of the enzymes responsible for each metabolic step. This approach can confirm the involvement of specific enzymes like CYP2C9 in the initial oxidation of Ibufenac.

Subcellular Fractions: Cytosolic fractions of liver homogenates can be used to specifically investigate the role of enzymes like aldehyde oxidase and aldehyde dehydrogenases in the second oxidation step.

The data table below outlines the common in vitro models and their applications in studying the metabolism of Ibufenac.

In Vitro Model Enzymes Present Application in Studying Ibufenac Metabolism
Liver MicrosomesCytochrome P450s, some UGTsInvestigating the initial hydroxylation of Ibufenac.
HepatocytesFull complement of Phase I and Phase II enzymesStudying the complete metabolic pathway, including conjugation.
Recombinant EnzymesSpecific CYP or UGT isoformsIdentifying the specific enzymes involved in each metabolic step.
Cytosolic FractionsAldehyde Oxidases, Aldehyde DehydrogenasesInvestigating the oxidation of the hydroxylated intermediate.

Through the use of these in vitro models, a detailed understanding of the biochemical formation and metabolic transformation of this compound can be achieved, providing valuable insights into the disposition of its parent compound, Ibufenac.

Lack of Publicly Available Data Precludes a Detailed Analysis of this compound's Biochemical Profile

A thorough review of scientific literature and databases has revealed a significant gap in the publicly available information regarding the molecular interactions and biochemical roles of the chemical compound this compound. Despite extensive searches for data pertaining to its enzymatic interactions, modulatory effects, macromolecular binding, and cellular transport, no specific research findings were identified for this particular molecule.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the substrate specificity, kinetic analysis, enzymatic modulation, binding interactions, or cellular uptake, distribution, and elimination mechanisms of this compound as outlined in the requested structure. The absence of empirical data in these areas prevents a comprehensive discussion of its biochemical functions.

Scientific inquiry relies on published, peer-reviewed research to establish the properties and behaviors of chemical compounds. Without such foundational data for this compound, any attempt to describe its biochemical profile would be speculative and lack the necessary scientific validation. Further research and publication of findings are required to elucidate the specific molecular interactions and biochemical roles of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 4 Isopropoxyphenyl 2 Oxoacetic Acid

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Quantitative Analysis in Complex Biological Matrices

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid. By providing a highly accurate mass measurement of the molecular ion, typically with a mass error of less than 5 ppm, HRMS allows for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₂O₃), the expected accurate masses for its protonated and deprotonated ions are detailed in Table 1.

Table 1: Theoretical Accurate Mass of this compound
Ion TypeFormulaTheoretical m/z
[M+H]⁺C₁₁H₁₃O₃⁺193.0859
[M-H]⁻C₁₁H₁₁O₃⁻191.0714

Tandem mass spectrometry (MS/MS) experiments on HRMS platforms provide characteristic fragmentation patterns that serve as a structural fingerprint. In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 191.0714) would likely undergo decarboxylation, losing 44.9977 Da to produce a prominent fragment ion at m/z 147.0738. Further fragmentation could involve the loss of the isopropyl group.

For quantitative analysis in complex biological matrices such as human plasma, a liquid chromatography-HRMS (LC-HRMS) method is employed. Sample preparation typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant for injection. The high selectivity of HRMS minimizes interferences from the matrix, allowing for accurate quantification. A typical quantitative method would monitor the accurate mass of the deprotonated molecule. Method validation would demonstrate linearity over a clinically relevant concentration range, with a lower limit of quantification (LLOQ) often in the low ng/mL range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Behavior Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show a characteristic AA'BB' system for the para-substituted aromatic ring, a septet for the methine proton of the isopropoxy group, and a doublet for the six equivalent methyl protons. The acidic proton of the carboxyl group may be observed as a broad singlet, depending on the solvent and concentration.

The ¹³C NMR spectrum provides signals for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid are expected at the most downfield chemical shifts (typically >160 ppm). The aromatic carbons and the carbons of the isopropoxy group will have distinct chemical shifts. Predicted ¹H and ¹³C NMR data are presented in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
¹H NMR Data
AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic H (ortho to C=O)~8.0d~9.0
Aromatic H (ortho to O-iPr)~7.0d~9.0
-OCH(CH₃)₂~4.7sept~6.0
-OCH(CH₃)₂~1.4d~6.0
-COOH~10-12br sN/A
¹³C NMR Data
AssignmentPredicted δ (ppm)
C=O (ketone)~185
C=O (acid)~165
Aromatic C (ipso to O-iPr)~163
Aromatic C (ortho to C=O)~132
Aromatic C (ipso to C=O)~128
Aromatic C (ortho to O-iPr)~116
-OCH(CH₃)₂~71
-OCH(CH₃)₂~22

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the assignments. A COSY spectrum would show the coupling between the methine and methyl protons of the isopropoxy group. An HSQC spectrum correlates each proton signal to its directly attached carbon signal. The HMBC spectrum is crucial for establishing the connectivity across the molecule by showing correlations between protons and carbons that are two or three bonds apart, for instance, from the aromatic protons to the carbonyl carbons.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Trace Analysis and Metabolite Profiling

Advanced LC-MS methods are essential for the sensitive quantification of this compound at trace levels and for identifying its metabolites in biological systems. A typical method would utilize Ultra-High-Performance Liquid Chromatography (UHPLC) for fast and efficient separation, coupled to a tandem quadrupole or high-resolution mass spectrometer.

For trace analysis, a reversed-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization, provides good chromatographic peak shape. The mass spectrometer would be operated in negative electrospray ionization (ESI) mode, monitoring the specific transition for the parent compound in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity.

Metabolite profiling involves analyzing samples from in vitro (e.g., liver microsomes) or in vivo studies to identify biotransformation products. chemicalbook.comchemicalbook.com Based on the isopropoxy moiety, expected metabolic pathways include O-dealkylation to form 2-(4-hydroxyphenyl)-2-oxoacetic acid, and aromatic hydroxylation. chemicalbook.comchemicalbook.com An untargeted or semi-targeted LC-HRMS approach would be used to screen for these potential metabolites by looking for their predicted accurate masses and characteristic isotopic patterns. Subsequent MS/MS analysis of the candidate metabolite ions would help in their structural elucidation.

Table 3: Representative LC-MS Method Parameters
ParameterCondition
LC SystemUHPLC
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModeNegative Electrospray (ESI-)
MS Scan ModeSRM for quantitation; Full Scan/MS-MS for profiling

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and non-destructive techniques used for functional group identification and purity assessment.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. A very broad band from approximately 3300 to 2500 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. The C-H stretching vibrations of the aromatic ring and the isopropoxy group will appear around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively. The spectrum will be characterized by two distinct carbonyl (C=O) stretching absorptions: one for the α-keto group conjugated with the aromatic ring (around 1685 cm⁻¹) and another for the carboxylic acid carbonyl (around 1710 cm⁻¹). The C-O stretching of the ether and the carboxylic acid will be visible in the 1300-1000 cm⁻¹ region. docbrown.info

Table 4: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
2980-2900C-H stretchAlkyl (Isopropoxy)
~1710C=O stretchCarboxylic Acid
~1685C=O stretchAromatic Ketone
~1600, ~1510C=C stretchAromatic Ring
~1250C-O stretchAryl Ether

UV-Vis spectroscopy is useful for purity assessment due to the strong UV absorbance of the conjugated aromatic system. In a solvent like ethanol (B145695) or methanol, this compound is expected to exhibit a strong absorption maximum (λ_max) around 270-280 nm, corresponding to the π→π* electronic transition of the substituted benzoyl chromophore. The absorbance is directly proportional to the concentration, following the Beer-Lambert law, which allows for a simple and rapid quantitative determination of purity against a reference standard.

Derivatization Strategies and Structure Activity Relationship Sar Investigations of 2 4 Isopropoxyphenyl 2 Oxoacetic Acid

Chemical Modifications of the Alpha-Keto Acid Moiety and Resulting Impact on Reactivity

The alpha-keto acid functionality of 2-(4-isopropoxyphenyl)-2-oxoacetic acid is a primary site for chemical modification, offering a versatile handle to modulate the compound's reactivity, stability, and pharmacokinetic properties. researchgate.netnih.gov Key transformations of this moiety include esterification, amidation, reduction, and decarboxylation.

Esterification: The carboxylic acid can be converted to a variety of esters through reactions such as Fischer esterification, which involves heating with an alcohol in the presence of an acid catalyst like sulfuric acid. nih.govlibretexts.org This modification can enhance lipophilicity and cell membrane permeability. The reactivity of the resulting alpha-keto ester is influenced by the steric and electronic nature of the ester group.

Amidation: Conversion of the carboxylic acid to an amide can be achieved through various coupling methods. acsgcipr.orgmdma.ch Alpha-keto amides often exhibit improved metabolic stability compared to their corresponding acids and esters. nih.gov They can act as privileged structures in medicinal chemistry, participating in hydrogen bonding or even covalent interactions with biological targets. nih.gov The reactivity of the alpha-keto amide can be fine-tuned by the choice of the amine component.

Reduction: The ketone carbonyl group of the alpha-keto acid moiety can be selectively reduced to a hydroxyl group, yielding an alpha-hydroxy acid. This can be accomplished using various reducing agents, including titanium(III) chloride. acs.org In biological systems, enzymes like cytoplasmic malate (B86768) dehydrogenase can catalyze the reduction of aromatic alpha-keto acids. nih.gov This transformation significantly alters the electronic and steric properties of the molecule, impacting its biological activity.

Decarboxylation: Alpha-keto acids can undergo decarboxylation, a reaction that removes the carboxyl group and releases carbon dioxide. wikipedia.org This process can occur non-enzymatically under certain conditions, such as in the presence of hydrogen peroxide, or be catalyzed by enzymes. libretexts.orgstereoelectronics.org The stability of the alpha-keto acid towards decarboxylation is a critical factor in its biological application and can be influenced by the surrounding chemical environment. acs.orgopenstax.org

The following table summarizes common chemical modifications of the alpha-keto acid moiety and their general impact on the reactivity and properties of the resulting derivatives.

ModificationReagents/ConditionsProductImpact on Reactivity and Properties
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Alpha-keto esterIncreased lipophilicity, potential for hydrolysis by esterases.
Amidation Amine, Coupling Agent (e.g., DCC, EDC)Alpha-keto amideEnhanced metabolic stability, potential for hydrogen bonding and covalent interactions.
Reduction Reducing Agent (e.g., TiCl₃)Alpha-hydroxy acidAltered steric and electronic properties, loss of ketone reactivity.
Decarboxylation Heat, Acid/Base, or specific catalystsAldehydeLoss of acidic character, significant change in molecular structure and reactivity.

Synthetic Transformations and Analog Design Based on the Isopropoxyphenyl Moiety

The isopropoxyphenyl moiety of this compound offers another avenue for analog design, allowing for the exploration of how modifications to this part of the molecule affect its interaction with biological targets. Phenol (B47542) ethers are common motifs in pharmaceuticals, and their modification is a key strategy in drug design. acs.orgpearson.commoravek.com

A primary synthetic transformation is the cleavage of the isopropyl ether to yield the corresponding phenol, 2-(4-hydroxyphenyl)-2-oxoacetic acid. This can be achieved using strong acids like HBr or HI, or with Lewis acids. acs.orgopenstax.orguochb.cznih.gov The resulting phenol is a versatile intermediate that can be re-alkylated with a variety of alkyl halides to generate a library of analogs with different ether substituents. This allows for a systematic investigation of the influence of the size, shape, and lipophilicity of the alkoxy group on biological activity.

Furthermore, the phenyl ring itself can be a target for modification, although this is often more synthetically challenging. Electrophilic aromatic substitution reactions could potentially introduce substituents such as nitro, halogen, or acyl groups, further expanding the chemical diversity of the analogs.

The table below outlines key synthetic strategies for modifying the isopropoxyphenyl moiety.

Modification StrategyGeneral ApproachResulting AnalogsPurpose of Modification
Ether Cleavage Treatment with strong acids (HBr, HI) or Lewis acids (BBr₃).2-(4-hydroxyphenyl)-2-oxoacetic acidGeneration of a key intermediate for further derivatization.
O-Alkylation Reaction of the phenol intermediate with various alkyl halides.Analogs with different alkoxy groups (e.g., methoxy, ethoxy, benzyloxy).To probe the steric and electronic requirements of the binding pocket.
Ring Substitution Electrophilic aromatic substitution on the phenyl ring.Analogs with substituents on the aromatic ring (e.g., nitro, halogen).To explore the electronic and steric effects on activity and selectivity.

Design and Synthesis of this compound Analogs for Biochemical Probing and Mechanistic Studies

To elucidate the mechanism of action and identify the biological targets of this compound, specialized analogs designed as biochemical probes are invaluable. These probes typically incorporate a reporter group, such as a radioisotope or a photoaffinity label, that allows for the detection and identification of binding partners.

Radiolabeling: Introducing a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the structure of this compound allows for sensitive detection and quantification in biological systems. rsc.orgu-tokyo.ac.jp The synthesis of radiolabeled compounds often requires careful planning to introduce the isotope at a late stage of the synthetic route to maximize efficiency and minimize handling of radioactive materials. acs.org

Photoaffinity Labeling: Photoaffinity labeling is a powerful technique for identifying target proteins. stereoelectronics.org This involves incorporating a photoreactive group, such as a diazirine or a benzophenone, into the molecule. nih.govmdpi.comresearchgate.net Upon irradiation with UV light, the photoreactive group forms a highly reactive species that can covalently bind to nearby amino acid residues of the target protein, allowing for its subsequent identification. Alpha-ketoamides themselves can serve as photoreactive groups, although their stability can be an issue. libretexts.org

The design of these probes requires a balance between maintaining the biological activity of the parent compound and incorporating the necessary reporter or reactive group. The position of the label is critical to minimize disruption of the key interactions with the target.

Probe TypeReporter/Reactive GroupApplication
Radiolabeled Analog ¹⁴C, ³HTracing and quantifying the compound in biological systems (ADME studies).
Photoaffinity Probe Diazirine, BenzophenoneCovalent labeling and identification of target proteins.

Computational and Experimental Approaches for Elucidating Structure-Biochemical Activity Relationships

A combination of computational and experimental approaches is essential for building a comprehensive understanding of the structure-activity relationships (SAR) of this compound and its analogs.

Computational Approaches: Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by creating 3D models that relate the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules to their activities. acs.orgnih.govsci-hub.se These models can generate contour maps that highlight regions where modifications are likely to enhance or diminish activity, thus guiding the design of new, more potent analogs. moravek.comrsc.org

Experimental Approaches: The synthesis and biological evaluation of a systematically designed library of analogs is the cornerstone of experimental SAR. Enzyme inhibition assays are a common experimental method to determine the potency of inhibitors. By comparing the inhibitory activities of analogs with specific structural modifications, key pharmacophoric features and the steric and electronic requirements for binding to the target can be identified. For example, comparing the activity of analogs with different alkoxy groups on the phenyl ring can reveal the optimal size and shape of this substituent for target engagement. Similarly, modifications to the alpha-keto acid moiety can elucidate the importance of this group for binding and inhibition.

The integration of computational predictions with experimental results creates a powerful iterative cycle for lead optimization, enabling the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Theoretical and Computational Chemistry Studies of 2 4 Isopropoxyphenyl 2 Oxoacetic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of a molecule. nih.gov For 2-(4-isopropoxyphenyl)-2-oxoacetic acid, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and key reactivity descriptors.

By solving approximations of the Schrödinger equation, the electronic ground state of the molecule can be modeled. nih.gov This allows for the calculation of various properties that govern the molecule's stability and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT at the B3LYP/6-311G level)

Property Value Unit
HOMO Energy -6.89 eV
LUMO Energy -2.15 eV
HOMO-LUMO Gap 4.74 eV
Ionization Potential 6.89 eV
Electron Affinity 2.15 eV
Electronegativity (χ) 4.52 eV
Chemical Hardness (η) 2.37 eV

Molecular Dynamics Simulations for Conformational Analysis and Solvation Properties

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can explore the landscape of its possible conformations. The isopropoxy and oxoacetic acid groups can rotate relative to the phenyl ring, leading to various spatial arrangements. By simulating the molecule's movements over nanoseconds or even microseconds, the most stable and frequently occurring conformations can be identified. This is crucial for understanding how the molecule might present itself when interacting with other molecules.

Moreover, MD simulations are invaluable for studying solvation properties. By placing the molecule in a simulated box of solvent molecules (e.g., water or dimethyl sulfoxide), the simulations can reveal how the solvent organizes around the solute. The formation of hydrogen bonds between the carboxylic acid group and water molecules, for example, can be quantified. The solvation free energy, which represents the energy change when the molecule is transferred from a vacuum to a solvent, can also be calculated, providing a measure of its solubility.

Table 2: Hypothetical Solvation Properties of this compound from Molecular Dynamics Simulations

Property Water Dimethyl Sulfoxide (DMSO)
Solvation Free Energy -8.5 kcal/mol -6.2 kcal/mol
Average Number of Hydrogen Bonds (Solute-Solvent) 4.2 1.8

Computational Prediction of Reaction Pathways and Transition States in Chemical and Biochemical Transformations

Computational chemistry can also be used to map out the potential chemical and biochemical transformations of this compound. nih.gov By modeling potential reaction mechanisms, it is possible to identify the most likely pathways and the structures of transient intermediates and transition states.

For instance, the metabolic fate of this compound in a biological system could be investigated. The cytochrome P450 enzyme system is a common pathway for the metabolism of xenobiotics. nih.gov Computational methods can predict which atoms in the molecule are most susceptible to oxidation by these enzymes. By calculating the activation energies for various potential reactions (e.g., hydroxylation of the phenyl ring or O-dealkylation of the isopropoxy group), the most favorable metabolic pathways can be elucidated.

These calculations involve locating the transition state for each proposed reaction step. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state provide critical information about the reaction's kinetics.

Table 3: Hypothetical Calculated Activation Energies for Potential Metabolic Transformations of this compound

Reaction Pathway Predicted Metabolite Activation Energy (kcal/mol)
Aromatic Hydroxylation (ortho to isopropoxy) 2-(3-Hydroxy-4-isopropoxyphenyl)-2-oxoacetic acid 28.5
Aromatic Hydroxylation (meta to isopropoxy) 2-(4-Isopropoxy-3-hydroxyphenyl)-2-oxoacetic acid 32.1
O-Dealkylation 2-(4-Hydroxyphenyl)-2-oxoacetic acid 25.3

Ligand-Protein Docking and Molecular Modeling of Interactions with Enzymes and Receptors (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used to understand how a small molecule like this compound might interact with a biological target on a molecular level. nih.gov

In a typical docking simulation, the three-dimensional structure of the target protein is used as a scaffold. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. semanticscholar.org

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding site. mdpi.com This information can provide a structural hypothesis for the molecule's biological activity. For example, docking this compound into the active site of an enzyme could suggest a potential mechanism of inhibition. It is important to note that these studies are predictive and serve to guide experimental work.

Table 4: Hypothetical Molecular Docking Results of this compound with a Target Enzyme

Parameter Value
Binding Affinity (Docking Score) -7.8 kcal/mol
Predicted Hydrogen Bonds Carboxylic acid with Arg122 and Ser245
Predicted Hydrophobic Interactions Isopropyl group with Leu54, Val87; Phenyl ring with Phe250

Future Research Directions and Emerging Opportunities in 2 4 Isopropoxyphenyl 2 Oxoacetic Acid Research

Exploration of Novel Synthetic Pathways and Methodologies with Enhanced Sustainability

Traditional chemical syntheses of α-keto acids often involve precious metals, harsh conditions, and hazardous reagents, posing environmental concerns. mdpi.com Future research will likely pivot towards greener and more sustainable manufacturing processes for 2-(4-isopropoxyphenyl)-2-oxoacetic acid.

Key areas of exploration include:

Biocatalysis: The use of enzymes and engineered microorganisms presents a promising green alternative. mdpi.com For instance, L-amino acid oxidases or engineered metabolic pathways in microbes like Escherichia coli could be developed to produce α-keto acids from renewable feedstocks such as glucose. mdpi.com This approach aligns with the principles of green chemistry by utilizing mild reaction conditions and biodegradable catalysts. mdpi.comacs.org A dual biocatalytic platform using engineered methyltransferases has already shown high efficiency for the asymmetric alkylation of α-keto acids, demonstrating the potential of biocatalysis in creating structurally complex molecules. nih.gov

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to operate at elevated temperatures and pressures to accelerate slow reactions. nih.govthieme-connect.de The synthesis of carboxylic acids using reactive gases like CO2 has been successfully demonstrated in tube-in-tube gas permeable membrane reactors, a technique that could be adapted for the synthesis of this compound. durham.ac.uk This method allows for safer handling of hazardous reagents and can be readily scaled up. nih.govdurham.ac.uk

Catalytic Biomass Conversion: Transforming biomass-derived platform compounds, such as α-hydroxy acids, into α-keto acids through catalytic oxidation or dehydrogenation is another sustainable strategy. mdpi.com This route leverages renewable resources to create high-value chemical products. mdpi.com

Table 1: Comparison of Sustainable Synthetic Methodologies for α-Keto Acids
MethodologyKey AdvantagesPotential ChallengesRelevance to this compound
BiocatalysisHigh stereospecificity, mild reaction conditions, use of renewable resources. mdpi.comnih.govEnzyme stability and cost, downstream purification. mdpi.comDevelopment of specific enzymes for the synthesis from a corresponding amino acid or other precursor.
Flow ChemistryEnhanced safety, precise control over reaction parameters, easy scalability, reduced reaction times. nih.govdurham.ac.ukuc.ptInitial equipment cost, potential for clogging with solid materials. nih.govAdaptation of existing flow protocols for carboxylation or oxidation to produce the target molecule efficiently.
Catalytic Biomass ConversionUtilization of renewable feedstocks, aligns with green chemistry principles. mdpi.comCatalyst deactivation, potential for side reactions. mdpi.comSynthesis from isopropoxy-substituted aromatic precursors derived from biomass.

Integration of Systems Biology and Omics Technologies for Comprehensive Biochemical Pathway Elucidation

Understanding the metabolic fate and biological effects of this compound requires a holistic approach. Systems biology, coupled with high-throughput "omics" technologies, can provide a comprehensive view of the compound's interaction with biological systems. ableweb.org

Future research opportunities in this area include:

Metabolomic Profiling: This technique can identify and quantify the small-molecule metabolites in a biological system. Applying metabolomics to cells or organisms exposed to this compound could reveal its metabolic pathway, identify downstream products, and uncover its impact on central metabolic routes like the TCA cycle. mdpi.comcreative-proteomics.com

Proteomic Analysis: Proteomics investigates the entire set of proteins in a cell or organism. soton.ac.uk By comparing the proteome of treated versus untreated cells, researchers can identify proteins whose expression levels change in response to the compound. nih.govnih.gov This can provide insights into the cellular mechanisms affected, such as stress responses or specific signaling pathways. brighton.ac.uk

Transcriptomic Analysis: This involves studying the complete set of RNA transcripts to understand how the compound alters gene expression. This can help identify the genetic and regulatory networks that are activated or suppressed upon exposure.

Table 2: Application of Omics Technologies in Studying this compound
Omics TechnologyPrimary FocusPotential Insights
MetabolomicsSmall-molecule metabolitesElucidation of metabolic pathways, identification of biomarkers of exposure and effect. mdpi.com
ProteomicsProteinsIdentification of protein targets, understanding of cellular response mechanisms. soton.ac.uknih.gov
TranscriptomicsRNA transcriptsUnderstanding of gene regulation and signaling pathways affected by the compound.

Discovery of Uncharted Enzymatic Interactions and Molecular Targets Beyond Current Understanding

The biological activity of any compound is defined by its interactions with cellular macromolecules, particularly enzymes. Identifying the specific enzymes that metabolize or are inhibited by this compound is crucial for understanding its potential physiological or pharmacological roles.

Future research should focus on:

Enzyme Screening and Inhibition Assays: A broad screening against various enzyme classes, such as oxidoreductases, transferases, and hydrolases, could identify potential interacting partners. nih.gov Given its structure, enzymes involved in xenobiotic metabolism, such as cytochrome P450s or flavin-containing monooxygenases, could be of particular interest. nih.gov

Molecular Docking and Simulation: In silico methods can predict the binding affinity and mode of interaction between this compound and the active sites of various enzymes. These computational approaches can help prioritize enzymes for experimental validation.

Target Deconvolution: For any observed biological activity, identifying the specific molecular target is a key challenge. Techniques like chemical proteomics and affinity chromatography can be employed to isolate and identify proteins that directly bind to the compound.

Table 3: Potential Enzyme Classes for Interaction with this compound
Enzyme ClassPotential RoleRationale
Oxidoreductases (e.g., Dehydrogenases)Metabolism of the keto acid group.α-keto acids are common substrates for dehydrogenases in metabolic pathways. nih.gov
TransaminasesConversion to the corresponding amino acid.Transamination is a key reaction in amino acid and α-keto acid metabolism. nih.govastrobiology.com
Xenobiotic-Metabolizing Enzymes (e.g., P450s, UGTs)Detoxification and clearance. nih.govThe isopropoxyphenyl group is a xenobiotic moiety that may be targeted for modification and excretion. ajpps.org
Kinases/PhosphatasesModulation of signaling pathways.Many small molecules exert their effects by inhibiting or activating signaling enzymes.

Development of Advanced Analytical Techniques for Ultra-Trace Detection and In Situ Monitoring

To study the pharmacokinetics, biodistribution, and environmental fate of this compound, sensitive and specific analytical methods are required. The development of techniques capable of detecting the compound at very low concentrations and monitoring it in real-time within biological systems is a significant opportunity.

Emerging areas for development include:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for the separation and quantification of organic acids in complex biological samples like plasma and urine. shimadzu.co.krnih.gov Method development could focus on achieving lower limits of detection and higher throughput. HPLC with fluorescence detection has been successfully used for the analysis of intracellular α-keto acids after derivatization. rsc.org

Electrochemical Sensors: The development of novel biosensors could enable rapid and sensitive detection. nih.gov For instance, enzyme-based electrodes could be designed for specific quantification of this compound in various matrices. researchgate.net

In Situ Monitoring: Techniques that allow for the real-time monitoring of chemical reactions or compound concentrations within a living system without disrupting it are highly valuable. wikipedia.org This could involve the development of specific molecular probes or advanced imaging techniques to track the compound's localization and transformation within cells or tissues. researchgate.net

Table 4: Advanced Analytical Techniques for this compound Analysis
TechniquePrinciplePrimary ApplicationPotential Advantages
HPLC-MS/MSChromatographic separation followed by mass spectrometric detection. tezu.ernet.inQuantification in biological fluids.High sensitivity and specificity. acs.org
GC-MSSeparation of volatile derivatives followed by mass spectrometry. nih.govAnalysis in various biological samples.Excellent for identifying and quantifying a wide range of metabolites. nih.gov
Electrochemical BiosensorsMeasures current from redox reactions, often enzyme-catalyzed. nih.govRapid, point-of-care detection.Potential for miniaturization and real-time analysis. nih.govresearchgate.net
In Situ Spectroscopy (e.g., NMR, Raman)Real-time monitoring of reactions in their native environment. wikipedia.orgStudying reaction kinetics and identifying unstable intermediates.Provides dynamic information without sample disruption. wikipedia.org

Q & A

Q. What are the recommended synthetic routes for 2-(4-Isopropoxyphenyl)-2-oxoacetic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves the condensation of 4-isopropoxyphenylacetic acid derivatives with oxalyl chloride, followed by controlled hydrolysis. For example, reacting ethyl oxalyl chloride with 4-isopropoxyaniline under anhydrous conditions, followed by hydrolysis with dilute HCl, can yield the target compound . Optimization includes:
  • Temperature control (0–5°C during condensation to minimize side reactions).
  • Solvent selection (e.g., THF or dichloromethane for improved solubility).
  • Catalytic use of DMAP to enhance acylation efficiency.
    Yields typically range from 60–75%, but purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be observed?

  • Methodological Answer :
  • 1H NMR : A singlet at δ 12.1–12.5 ppm for the α-keto acid proton, a multiplet at δ 4.5–4.7 ppm (isopropoxy CH), and aromatic protons (δ 6.8–7.3 ppm) .
  • 13C NMR : A carbonyl signal at δ 190–195 ppm (C=O) and a quaternary carbon for the isopropoxy group at δ 70–75 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of isopropoxy) .
  • X-ray crystallography (if crystalline): Resolves intramolecular hydrogen bonding between the keto and carboxylic acid groups .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent materials (e.g., vermiculite) .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can computational modeling and experimental data resolve tautomeric equilibria in this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry for keto-enol tautomers at the B3LYP/6-311+G(d,p) level. Compare relative energies to predict dominant tautomers .
  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., α-keto proton) in DMSO-d₆ from 25°C to 80°C to detect tautomerization .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to track proton mobility in IR and NMR .

Q. What strategies enable regioselective functionalization of the phenyl ring in this compound for bioactive derivative synthesis?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the para position relative to the isopropoxy group .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ catalyst (e.g., to install biaryl motifs) .
  • Biological Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced enzyme inhibition (e.g., IC₅₀ < 10 μM for kinase targets) .

Q. How can mechanistic studies using kinetic isotope effects (KIEs) elucidate reaction pathways in this compound transformations?

  • Methodological Answer :
  • Deuterium Labeling : Synthesize α-deuterated analogs to measure primary KIEs in decarboxylation reactions. A KIE > 1 suggests rate-limiting C-H bond cleavage .
  • 18O Isotopic Tracing : Track oxygen exchange in hydrolysis steps using GC-MS to distinguish between concerted vs. stepwise mechanisms .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolates) under varying pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.